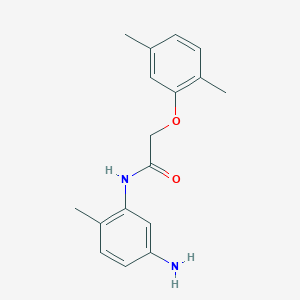

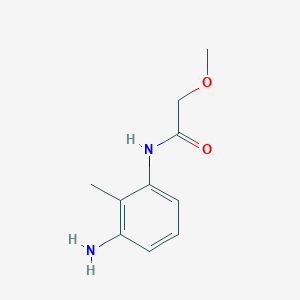

1-甲基-3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

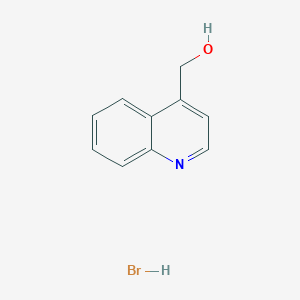

“1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is a chemical compound with the molecular formula C23H24F2N2O6S . It’s also known by the alternative name LY 483518 . The compound has a molecular weight of 494.5 g/mol .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol”, is a significant area of research in organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C21H22F2N2O3S.C2H2O3/c1-24-10-8-14 (9-11-24)17-13-25 (2)20-7-6-15 (12-16 (17)20)28-29 (26,27)21-18 (22)4-3-5-19 (21)23;3-1-2 (4)5/h3-7,12-14H,8-11H2,1-2H3;1H, (H,4,5) . The Canonical SMILES string is CN1CCC (CC1)C2=CN (C3=C2C=C (C=C3)OS (=O) (=O)C4=C (C=CC=C4F)F)C.C (=O)C (=O)O .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 494.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound is 494.13231399 g/mol . The topological polar surface area of the compound is 114 Ų . The heavy atom count of the compound is 34 .

科学研究应用

PET 配体开发化合物 1-甲基-3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇已被确认为高亲和力 α(1A)-肾上腺素受体配体。该化合物显示出进入大脑的潜力,使其成为作为正电子发射断层扫描 (PET) 配体开发的合适候选物 (Jørgensen 等, 2013)。

胆碱酯酶和单胺氧化酶抑制该化合物的衍生物 MBA236 已被确认为胆碱酯酶和单胺氧化酶的双重抑制剂。这表明在神经退行性疾病的治疗中具有潜在的应用 (Bautista-Aguilera 等, 2014)。

放射化学合成已经对相关化合物的放射化学同位素进行合成研究,可能用于放射性标记和成像应用 (Czeskis, 1998)。

抗癌筛选该化合物的多种新衍生物对各种人细胞系表现出细胞毒活性,表明它们在癌症治疗中的潜在用途 (Koksal 等, 2012)。

抗菌评价已经评估了几种衍生物对一系列细菌和真菌的抗菌特性,表明它们在治疗传染病中的潜在用途 (El-Sayed 等, 2011)。

神经保护剂一些吲哚衍生物,包括与 1-甲基-3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇相关的化合物,已显示出神经保护特性,可能使其适合治疗神经退行性疾病 (Buemi 等, 2013)。

未来方向

Piperidine derivatives, including “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol”, are a key area of research in drug discovery . They are being utilized in different therapeutic applications and show promise in various fields such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

The primary target of the compound “1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is the 5-HT6 receptor (5-HT6R) . The 5-HT6R belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

This compound acts as a potent and selective antagonist at the 5-HT6R . Antagonists are substances that inhibit the function of a receptor by binding to it and blocking the interaction with its natural ligand. In this case, the compound prevents serotonin from binding to the 5-HT6R, thereby modulating the receptor’s activity .

Biochemical Pathways

The antagonistic activity of the compound at the 5-HT6R affects several biochemical pathways. Studies have found that known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain . Both of these neurotransmitters are associated with learning and memory .

Pharmacokinetics

The compound shows a good pharmacokinetic profile . Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. , suggesting it may have favorable bioavailability and minimal drug-drug interactions.

Result of Action

The result of the compound’s action is an improvement in cognitive function. The 5-HT6R is involved in cognitive function, and antagonists of this receptor have been shown to improve cognitive function in numerous animal models . Therefore, it is likely that this compound would have similar effects.

生化分析

Biochemical Properties

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the 5-HT6 receptor, a member of the serotonin receptor family, which is involved in cognitive processes . The interaction with the 5-HT6 receptor is characterized by high binding affinity and functional antagonistic activity, suggesting that 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol could be a potential candidate for treating cognitive disorders .

Cellular Effects

The effects of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT6 receptor leads to increased levels of glutamate and acetylcholine in the brain, which are associated with improved learning and memory . Additionally, it has been observed to affect the proliferation and differentiation of certain cell types, indicating its potential in neuropharmacology .

Molecular Mechanism

At the molecular level, 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol exerts its effects through several mechanisms. It binds to the 5-HT6 receptor, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition leads to changes in gene expression and enzyme activity, which contribute to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound could be suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function without significant adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys, indicating renal clearance as a significant route of elimination .

Transport and Distribution

Within cells and tissues, 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound has been observed to accumulate in certain tissues, particularly in the brain, where it exerts its pharmacological effects . This selective distribution is likely due to its high affinity for the 5-HT6 receptor and its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and the nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of the compound in the nucleus suggests that it may directly influence gene expression and other nuclear processes .

属性

IUPAC Name |

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJITLRFLSAQBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591894 |

Source

|

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445441-74-7 |

Source

|

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)